molecular formula C39H41N3O8S B562450 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl CAS No. 874462-72-3

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl

Cat. No.: B562450
CAS No.: 874462-72-3
M. Wt: 714.808
InChI Key: ZOUVMBFVVPMFTH-SGLQWWEWSA-N
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Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which are often used in scientific research to trace molecular pathways and interactions. This compound is a derivative of glutamic acid and cysteine, with protective groups such as benzyloxycarbonyl (Cbz) and benzyl (Bzl) to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl typically involves multiple steps, starting with the protection of functional groups to prevent side reactions. The process may include:

    Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) to protect the amino groups of glutamic acid and cysteine.

    Formation of Peptide Bonds: Coupling the protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Introduction of Isotopic Labels: Incorporating carbon-13 and nitrogen-15 labeled glycine during the peptide coupling steps.

    Deprotection: Removing the protective groups under specific conditions, such as hydrogenation for Cbz groups and acidolysis for benzyl groups.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product. This may include:

    Automated Peptide Synthesizers: Using automated systems to streamline the synthesis process.

    Purification Techniques: Employing high-performance liquid chromatography (HPLC) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to verify the isotopic labeling and overall purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Protective groups can be substituted under specific conditions to yield the desired product.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic conditions for benzyl group removal, such as trifluoroacetic acid (TFA).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Deprotected peptide ready for further modifications or applications.

Scientific Research Applications

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies involving protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway and interactions within biological systems. The protective groups ensure that the compound remains stable until it reaches its target site, where deprotection occurs, allowing the active peptide to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-glutamine: A similar compound with protective groups but without isotopic labels.

    N-Cbz-L-cysteine: Another related compound used in peptide synthesis.

    Z-Gln-Gly-OH: A derivative of glutamine and glycine with protective groups.

Uniqueness

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is unique due to its isotopic labeling, which provides valuable insights into molecular interactions and pathways. This feature distinguishes it from other similar compounds and enhances its utility in advanced scientific research.

Properties

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1/i23+1,36+1,40+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-SGLQWWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676233
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874462-72-3
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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